3-{[2,6-BIS(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID
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Overview
Description
3-{[2,6-BIS(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with two isopropyl groups and a carbamoyl group attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2,6-BIS(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID typically involves the condensation of 2,6-diisopropylaniline with a suitable acylating agent, followed by subsequent reactions to introduce the propanoic acid moiety. The reaction conditions often include the use of solvents such as toluene and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[2,6-BIS(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the carbamoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-{[2,6-BIS(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-{[2,6-BIS(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The pathways involved may include inhibition or activation of enzymatic activity, binding to receptor sites, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamoyl-substituted propanoic acids and phenyl derivatives with different substituents.
Comparison
Compared to similar compounds, 3-{[2,6-BIS(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of isopropyl groups and the carbamoyl moiety may confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[2,6-di(propan-2-yl)anilino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-10(2)12-6-5-7-13(11(3)4)16(12)17-14(18)8-9-15(19)20/h5-7,10-11H,8-9H2,1-4H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMJGVKRJMFSID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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